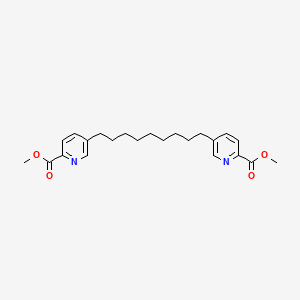
2,2'-Dimethylester,5,5'-(1,10-decanediyl)bis-2-pyridinecarboxylicacid
Übersicht
Beschreibung
. This compound is known for its unique structure, which includes two pyridinecarboxylic acid groups connected by a decanediyl chain.
Wirkmechanismus
Target of Action
The primary targets of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid, also known as Penicolinate A It has been found to exhibit antimalarial and antituberculosis activity , suggesting that it may target specific proteins or enzymes involved in these diseases.
Mode of Action
Its antimalarial and antituberculosis activities suggest that it interacts with its targets in a way that inhibits the growth or proliferation of the malaria parasite and mycobacterium tuberculosis .
Biochemical Pathways
Given its biological activities, it can be inferred that it interferes with the life cycle of the malaria parasite and the metabolic processes of mycobacterium tuberculosis .
Pharmacokinetics
It is soluble in dmf, dmso, ethanol, and methanol , which suggests that it could be well-absorbed and distributed in the body
Result of Action
Penicolinate A exhibits cytotoxic activity against various cell lines, including MCF-7, KB, NCI-H187, and Vero cells . This suggests that the compound’s action results in cell death, likely through the inhibition of essential cellular processes.
Action Environment
It is known that the compound is stable for at least 4 years when stored at -20°c .
Vorbereitungsmethoden
The synthesis of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid involves several steps. One common method includes the reaction of pyridinecarboxylic acid derivatives with decanediyl dihalides under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired ester bonds. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Chemischer Reaktionen
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems.
Industry: It is used in the production of polymers and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid include:
1,10-Decanediol dimethacrylate: Used in dental applications and polymer production.
1,6-Hexanediol dimethacrylate: Another compound used in polymer chemistry with similar ester functionalities.
Di(ethylene glycol) dimethacrylate: Used in the production of various industrial materials. The uniqueness of 2,2’-Dimethylester,5,5’-(1,10-decanediyl)bis-2-pyridinecarboxylicacid lies in its specific structure, which provides distinct chemical and biological properties compared to these similar compounds.
Eigenschaften
IUPAC Name |
methyl 5-[9-(6-methoxycarbonylpyridin-3-yl)nonyl]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-28-22(26)20-14-12-18(16-24-20)10-8-6-4-3-5-7-9-11-19-13-15-21(25-17-19)23(27)29-2/h12-17H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEIGUCIWCNWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)CCCCCCCCCC2=CN=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















